molecular formula C14H13NO4 B11511333 3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one

3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one

Cat. No.: B11511333
M. Wt: 259.26 g/mol
InChI Key: PHBXPUYSZYIBEZ-UHFFFAOYSA-N
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Description

3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyran ring fused with a phenyl group, an acetyl group, and a hydroxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one typically involves the condensation of 4-hydroxyaniline with 3-acetyl-6-methyl-4H-pyran-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A structurally similar compound with anticoagulant properties.

    4-hydroxyphenylpyruvate: Involved in metabolic pathways and has similar functional groups.

    4-hydroxybenzaldehyde: Shares the hydroxyphenyl group and is used in various synthetic applications.

Uniqueness

3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

3-acetyl-2-(4-hydroxyanilino)-6-methylpyran-4-one

InChI

InChI=1S/C14H13NO4/c1-8-7-12(18)13(9(2)16)14(19-8)15-10-3-5-11(17)6-4-10/h3-7,15,17H,1-2H3

InChI Key

PHBXPUYSZYIBEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)O)C(=O)C

Origin of Product

United States

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